molecular formula C11H14BCl2NO2 B1390761 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-98-8

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1390761
CAS No.: 1073371-98-8
M. Wt: 274 g/mol
InChI Key: LWZQWBPCOIYKQG-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative of pyridine, featuring two chlorine substituents at positions 2 and 5 and a pinacol boronate group at position 2. Its molecular formula is C11H14BCl2NO2 (molecular weight: 274.96 g/mol) . This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science . The dichloro substitution pattern offers unique reactivity, allowing sequential functionalization at distinct positions on the pyridine ring.

Properties

IUPAC Name

2,5-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQWBPCOIYKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660639
Record name 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-98-8
Record name 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iridium-Catalyzed C–H Borylation

This method utilizes iridium complexes as catalysts to directly borylate the pyridine ring at the 3-position, where the boronate ester group is introduced.

Typical Procedure:

  • In a nitrogen atmosphere, a Schlenk flask is charged with an iridium precatalyst such as [Ir(OMe)(COD)]2 and a suitable ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).
  • Pinacolborane (HBPin) or bis(pinacolato)diboron is added as the boron source.
  • The 2,5-dichloropyridine substrate is introduced.
  • The reaction mixture is heated at 70–80 °C for 16–48 hours under nitrogen.
  • Progress is monitored by thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC–MS).
  • Upon completion, the mixture is cooled, exposed to air, and purified by silica gel chromatography.

This approach allows selective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the pyridine ring, even in the presence of chlorine substituents at the 2 and 5 positions.

Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Coupling)

An alternative preparation involves the palladium-catalyzed coupling of a 3-halogenated dichloropyridine with a boronic acid or boronate ester.

Key Steps:

  • Starting from 2,5-dichloropyridine derivatives, the 3-position is functionalized with a halogen (typically bromine or iodine).
  • The halogenated intermediate undergoes Suzuki–Miyaura coupling with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate).
  • The reaction is carried out in an appropriate solvent such as dioxane or tetrahydrofuran (THF) at elevated temperatures.
  • The product is isolated by standard workup and purified by chromatography.

This method is especially useful when regioselectivity is controlled by the halogenation pattern and allows for the synthesis of various substituted boronic esters.

Detailed Reaction Conditions and Yields

Method Catalyst/ Ligand Boron Source Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Iridium-catalyzed C–H borylation [Ir(OMe)(COD)]2 / dtbbpy ligand Pinacolborane (HBPin) THF or Dioxane 70–80 16–48 70–85 High regioselectivity, mild conditions
Palladium-catalyzed Suzuki coupling Pd(PPh3)4 or similar Pd catalyst Bis(pinacolato)diboron Dioxane/THF 80–100 12–24 60–80 Requires halogenated intermediate

Research Findings and Optimization Notes

  • The iridium-catalyzed borylation is favored for its direct C–H activation, avoiding pre-functionalization steps, thus simplifying synthesis and improving atom economy.
  • Ligand choice (e.g., dtbbpy or phenanthroline derivatives) impacts regioselectivity and yield; bulky ligands improve selectivity for the 3-position borylation.
  • Reaction atmosphere (strict nitrogen or argon) and moisture exclusion are critical to prevent catalyst deactivation and side reactions.
  • Purification by silica gel chromatography is standard; the boronic ester is typically stable under these conditions.
  • The presence of chlorine substituents at 2 and 5 positions influences electronic properties, enhancing regioselectivity in borylation and cross-coupling steps.
  • Hydrogenation studies on related compounds show that solvent choice affects product distribution and purity, indicating the importance of solvent optimization during synthesis.

Summary Table of Key Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Reference
Iridium-catalyzed C–H Borylation Direct borylation, high regioselectivity Requires expensive iridium catalyst 70–85
Palladium-catalyzed Suzuki Coupling Well-established, scalable Requires halogenated intermediates 60–80

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, a base (such as sodium carbonate), and an aryl halide.

  • Heck Reaction: Can also be used in the presence of palladium catalysts and a base.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Biology: In biological research, it is used to create fluorescent probes and study biological processes at the molecular level.

Medicine: It serves as a building block in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

Industry: In the materials industry, it is used to develop advanced organic materials with specific electronic and photonic properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways: The molecular targets include the aryl halides, and the pathways involved are the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Single chlorine at position 2, boronate at position 3.
  • Molecular Formula: C11H15BClNO2 (239.51 g/mol) .
  • Reactivity : The absence of a chlorine at position 5 limits its utility in sequential coupling reactions. However, the boronate group activates position 5 for electrophilic substitution.
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Chlorines at positions 2 and 6, boronate at position 4.
  • Similarity Score : 0.82 (vs. target compound) .
  • Applications : The para-substituted boronate group sterically hinders coupling at position 4, directing reactivity to the chlorinated positions.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Fluorine at position 3, boronate at position 5.
  • Molecular Formula: C11H15BFNO2 (223.05 g/mol) .
  • Electronic Effects : Fluorine’s electronegativity deactivates the pyridine ring, slowing cross-coupling kinetics compared to chlorine-substituted analogs.

Functional Group Variations

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • Structure: Amino group at position 3, chlorine at position 2, boronate at position 5.
  • Molecular Formula : C11H16BClN2O2 (254.52 g/mol) .
  • Reactivity: The amino group enhances solubility in polar solvents and enables further derivatization (e.g., amidation). However, it may coordinate with palladium catalysts, requiring optimized coupling conditions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl group at position 5, boronate at position 3.
  • Molecular Formula: C12H15BF3NO2 (273.06 g/mol) .
  • Applications : The electron-withdrawing CF3 group increases oxidative stability but reduces nucleophilic coupling efficiency.

Boronate Ester Modifications

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • Structure : Six-membered dioxaborinan ring (vs. five-membered dioxaborolan).
  • Molecular Formula: C10H13BClNO2 (225.48 g/mol) .
  • Stability : The larger borinate ring hydrolyzes faster than pinacol-based analogs, limiting its use in aqueous reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C11H14BCl2NO2 274.96 Cl (2,5); Bpin (3) Sequential coupling at Cl positions
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C11H15BClNO2 239.51 Cl (2); Bpin (3) Limited to single coupling
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C11H15BFNO2 223.05 F (3); Bpin (5) Slower coupling due to F
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C11H16BClN2O2 254.52 Cl (2); NH2 (3); Bpin (5) Requires catalyst tuning

Biological Activity

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse studies and case reports to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₄BCl₂N O
  • Molecular Weight : 273.95 g/mol
  • CAS Number : 1073371-98-8
  • Physical State : Solid
  • Melting Point : Approximately 110 °C

The biological activity of this compound primarily involves its role as a potential inhibitor in various biochemical pathways. It is hypothesized to interact with specific enzymes or receptors due to its structural characteristics, particularly the presence of the dioxaborolane moiety which can participate in boron-mediated reactions.

Antimicrobial Activity

Recent studies have reported that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. For instance:

  • MIC Values : Some derivatives have shown MIC values ranging from 4 to 8 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species .

Anti-Cancer Properties

Research indicates that compounds similar to this compound may possess anti-cancer properties. Notably:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .
  • Selectivity : Certain derivatives exhibited a selectivity index favoring cancer cells over normal cells by nearly 20-fold .

Enzymatic Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • DYRK1A Inhibition : Inhibitory assays against DYRK1A showed promising results with nanomolar affinity . This suggests a potential application in neurodegenerative diseases where DYRK1A is implicated.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityMIC values of 4–8 μg/mL against MRSA and Mycobacterium spp.
Anti-Cancer EfficacySignificant inhibition of MDA-MB-231 TNBC cell line; IC50 = 0.126 μM
Enzymatic InhibitionNanomolar-level inhibition of DYRK1A

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various animal models:

  • Acute Toxicity Tests : No acute toxicity was observed at high doses (up to 2000 mg/kg) in murine models .
  • Pharmacokinetics : Favorable pharmacokinetic properties were noted with moderate exposure and acceptable oral bioavailability .

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm), with chlorine substituents causing deshielding. The pinacol boronate group shows no protons but influences neighboring signals .
    • ¹¹B NMR : A sharp singlet near δ 30 ppm confirms boronate ester formation .
  • X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. The dioxaborolane ring adopts a planar conformation, with B–O bond lengths averaging 1.36 Å .
    Advanced Tip : Compare experimental bond angles/DFT-calculated values to identify steric effects from chlorine substituents .

What strategies mitigate side reactions in Suzuki-Miyaura cross-coupling involving this boronate ester?

Advanced Research Focus
Common issues include protodeboronation and homocoupling. Solutions:

  • Protodeboronation : Use anhydrous solvents (e.g., degassed DMF) and avoid protic conditions. Additives like K₃PO₄ improve stability .

  • Homocoupling : Optimize Pd catalyst loading (0.5–2 mol%) and employ aryl halides with strong electron-withdrawing groups to enhance reactivity .

  • Table: Reaction Optimization

    CatalystBaseYield (%)Side Products
    Pd(PPh₃)₄K₂CO₃65Homocoupling
    PdCl₂(dtbpf)CsF82Minimal
    Data adapted from Suzuki-Miyaura reaction studies .

How can contradictory crystallographic data (e.g., bond-length variations) be interpreted for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Thermal motion : High displacement parameters in X-ray data suggest dynamic disorder; refine using SHELXL’s restraints .
  • Polymorphism : Compare multiple crystal batches. For example, chlorine substituents may induce different packing modes .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) and Hirshfeld surface analysis .

What precautions are essential for handling and storing this air- and moisture-sensitive boronate ester?

Q. Basic Research Focus

  • Storage : Under argon at –20°C in amber vials to prevent hydrolysis .
  • Handling : Use gloveboxes or Schlenk lines for synthesis and weighing. Monitor for color changes (yellowing indicates decomposition) .
  • Safety : PPE (gloves, goggles) and emergency protocols for spills (neutralize with sand, avoid water) .

How does the electronic effect of chlorine substituents influence cross-coupling reactivity?

Q. Advanced Research Focus

  • Electron-withdrawing effect : Chlorine at positions 2 and 5 decreases electron density at the boron center, slowing transmetallation but improving regioselectivity .

  • Steric effects : 2,5-Dichloro substitution creates a congested environment, favoring coupling with less sterically demanding aryl halides.

  • Table: Substrate Scope

    Aryl HalideYield (%)Notes
    4-Nitroiodobenzene88Fast reaction
    2-Methylbromobenzene52Steric hindrance
    Data derived from analogous systems .

What analytical techniques validate the absence of common impurities (e.g., deboronated byproducts)?

Q. Basic Research Focus

  • HPLC-MS : Detect trace deboronated pyridine (m/z ~160) or pinacol adducts .
  • Elemental Analysis : Confirm C, H, N, B, Cl ratios within ±0.3% of theoretical values .
  • IR Spectroscopy : B–O stretching vibrations at 1350–1370 cm⁻¹ confirm boronate integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.